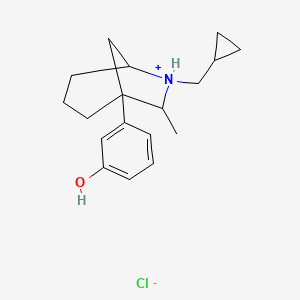

6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride

Description

This compound is a bicyclic amine derivative with a [3.2.1]octane scaffold, featuring a cyclopropylmethyl group at position 6, an m-hydroxyphenyl substituent at position 1, and a methyl group at position 7, formulated as a hydrochloride salt. The bicyclic framework confers structural rigidity, which is critical for receptor binding specificity, particularly in opioid or neurokinin receptor systems . The m-hydroxyphenyl group is a hallmark of opioid pharmacophores, as seen in morphinan analogs like (-)-5-(m-hydroxyphenyl)-2-methylmorphan hydrochloride (NIH 9886), which exhibit potent μ-opioid receptor activity .

Properties

CAS No. |

56231-98-2 |

|---|---|

Molecular Formula |

C18H26ClNO |

Molecular Weight |

307.9 g/mol |

IUPAC Name |

3-[6-(cyclopropylmethyl)-7-methyl-6-azoniabicyclo[3.2.1]octan-1-yl]phenol;chloride |

InChI |

InChI=1S/C18H25NO.ClH/c1-13-18(15-4-2-6-17(20)10-15)9-3-5-16(11-18)19(13)12-14-7-8-14;/h2,4,6,10,13-14,16,20H,3,5,7-9,11-12H2,1H3;1H |

InChI Key |

BLOXCOPNFWBEPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2(CCCC(C2)[NH+]1CC3CC3)C4=CC(=CC=C4)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route from Patent Literature

According to US Patent US8664242B2, a representative synthetic route includes the following steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Reductive N-alkylation of phenyltropane intermediate with a protected amino aldehyde (N(HP1)-A-C(O)H) | Followed by deprotection to yield intermediate (IIb) |

| 2 | Coupling of phenyltropane intermediate with a carboxylic acid reagent using an amide coupling agent | Produces amide intermediate, which is then reduced to intermediate (II) |

| 3 | Reductive N-alkylation of intermediate (III) with dimethoxyacetaldehyde to form acetal intermediate (VI) | Conducted under N-alkylation conditions |

| 4 | Hydrolysis of acetal intermediate (VI) in aqueous strong acid (3N or 6N HCl) to yield aldehyde intermediate (VII) as hydrochloride salt | Reaction temperature 20–40 °C, duration 3–72 hours or until completion |

| 5 | Reductive amination of aldehyde intermediate (VII) with an amine of formula R2-G-NH2 to form final intermediate (II′) | Final compound formation step |

This multi-step process highlights the importance of controlled reductive amination and protection/deprotection strategies to achieve the desired substitution pattern on the bicyclic core.

Comparative Analysis of Preparation Methods

Research Findings and Notes

The reductive N-alkylation approach is versatile and allows for the introduction of diverse substituents on the bicyclic scaffold, essential for tuning biological activity.

The copper-catalyzed enantioselective method provides a promising route for obtaining chiral forms of the compound, which is important for receptor selectivity and pharmacological profiles.

Mechanochemical synthesis offers a sustainable alternative, reducing hazardous solvent use and simplifying purification, which could be adapted for this compound’s synthesis to improve environmental impact and scalability.

The hydrochloride salt form is commonly isolated due to improved stability and solubility, facilitating pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Azabicyclo[3.2.1]octane derivatives have notable potential in drug discovery, particularly as key synthetic intermediates due to their unique structure . The compound "6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride," also known as 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-6-azabicyclo[3.2.1]octane, is one such derivative with specific applications as an analgesic and narcotic antagonist .

Analgesic and Narcotic Antagonist Activity

A series of 53 1-phenyl-6-azabicyclo[3.2.1]octanes were tested for their analgesic and narcotic antagonist activities, with the most interesting compound being the 1-(3-hydroxphenyl)-6,7-dimethyl derivative . This compound exhibits a well-balanced antagonist-analgesic profile with a very mild physical dependence capacity . The absolute stereochemistry of its active enantiomer was established through X-ray study and chemical transformation to phenylmorphan .

Structural Information

The compound has the following structural information :

- Molecular Formula:

- SMILES: CC1C2(CCCC(C2)N1CC3CC3)C4=CC(=CC=C4)O

- InChI: InChI=1S/C18H25NO/c1-13-18(15-4-2-6-17(20)10-15)9-3-5-16(11-18)19(13)12-14-7-8-14/h2,4,6,10,13-14,16,20H,3,5,7-9,11-12H2,1H3

- InChIKey: ZPJMGIBDKQCKMC-UHFFFAOYSA-N

- Compound Name: 3-[6-(cyclopropylmethyl)-7-methyl-6-azabicyclo[3.2.1]octan-1-yl]phenol

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 272.20088 | 166.9 |

| $$M+Na]+ | 294.18282 | 180.4 |

| $$M+NH4]+ | 289.22742 | 178.6 |

| $$M+K]+ | 310.15676 | 173.5 |

| $$M-H]- | 270.18632 | 178.3 |

| $$M+Na-2H]- | 292.16827 | 175.5 |

| $$M]+ | 271.19305 | 173.4 |

| $$M]- | 271.19415 | 173.4 |

Other Azabicyclo[3.2.1]octane Applications

Beyond the specific compound , the 2-azabicyclo[3.2.1]octane scaffold, in general, has a wide range of applications:

- Analgesic Agents: Certain compounds containing the 2-azabicyclo[3.2.1]octane scaffold have demonstrated potential as efficient analgesic agents, with some exhibiting a combined agonist-antagonist effect comparable to morphine .

- Triple Re-Uptake Inhibitors: Derivatives of azabicyclo[3.2.1]octane have been explored as potent in vitro triple re-uptake inhibitors (TRUI) .

- κ-Opioid Receptor (KOR) Agonists: Some compounds show agonist activity in KOR .

- Cytotoxic Activity: Certain derivatives exhibit cytotoxic activity on tumor cell lines, including glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) cell lines .

Mechanism of Action

The mechanism of action of 6-Azabicyclo(3.2.1)octane derivatives would depend on their specific biological targets. These compounds may interact with enzymes, receptors, or other proteins, leading to various physiological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bicyclic Cores

Functional Group Comparisons

- Cyclopropylmethyl vs. Cyclobutylmethyl :

The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to cyclobutylmethyl derivatives (e.g., NIH 9886) due to smaller ring strain and resistance to enzymatic oxidation . - m-Hydroxyphenyl vs. Phenolic Groups: The m-hydroxyphenyl moiety in the target compound aligns with opioid ligands like (-)-5-(m-hydroxyphenyl)morphan hydrochloride (UM 1295), which show high μ-opioid affinity. In contrast, para-substituted analogs (e.g., nalbuphine) exhibit mixed agonist-antagonist effects .

- Hydrochloride Salt vs. Free Base: The hydrochloride formulation improves aqueous solubility, a feature shared with buprenorphine hydrochloride (NIH 9889) and naltrexone hydrochloride .

Pharmacological and Physicochemical Data

Research Findings and Implications

- Opioid Receptor Binding : The m-hydroxyphenyl group is essential for μ-opioid receptor interaction, as demonstrated in NIH 9886 (Ki = 1.2 nM for μ-receptors) . The target compound’s bicyclic core may reduce off-target effects compared to morphinans.

- Metabolic Stability : Cyclopropylmethyl groups resist N-dealkylation, a common metabolic pathway for naltrexone and related compounds . This could extend the half-life of the target compound.

Biological Activity

6-Azabicyclo(3.2.1)octane derivatives, including the compound 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride, have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that incorporates a nitrogen atom, contributing to its unique pharmacological profile. The presence of the cyclopropylmethyl and m-hydroxyphenyl groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that azabicyclo(3.2.1)octane derivatives exhibit various biological activities, including antimuscarinic, analgesic, and potential anti-inflammatory effects. The following sections detail specific findings related to the compound's biological activity.

Antimuscarinic Activity

Studies have shown that related compounds in the azabicyclo family exhibit significant antimuscarinic properties. For instance, azaprophen, a close analog, was found to be over 50 times more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum . This suggests that similar derivatives may also possess strong antimuscarinic effects.

Analgesic Properties

In vivo studies have evaluated the analgesic activity of azabicyclo(3.2.1)octane derivatives through various models. For example, compounds with a phenyl group demonstrated moderate to good activity in the phenylquinone writhing assay (PQW), with some being twice as active as morphine . The analgesic effects are likely mediated through interactions with opioid receptors.

Structure-Activity Relationship (SAR)

The SAR studies of azabicyclo(3.2.1)octane derivatives highlight the importance of specific substituents on the bicyclic core for enhancing biological activity:

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 39 | Methyl | 0.023 | High NAAA inhibition |

| 31 | Para-Methyl | 0.036 | Antimuscarinic |

| 35 | Meta-Methyl | 0.614 | Lower activity |

The data illustrates that modifications at specific positions significantly influence both potency and selectivity for biological targets such as N-acylethanolamine acid amidase (NAAA) and muscarinic receptors .

Case Study 1: Inhibition of NAAA

A recent study investigated the efficacy of novel azabicyclo(3.2.1)octane sulfonamides as NAAA inhibitors, revealing high selectivity and potent inhibitory action (IC50 values in low nanomolar range). The findings suggest potential applications in managing inflammatory conditions due to their ability to modulate endocannabinoid levels .

Case Study 2: Analgesic Efficacy

In another study focusing on analgesic properties, compounds were synthesized and tested for their efficacy in various pain models. Some derivatives exhibited significant analgesic effects comparable to morphine, indicating their potential as alternative pain management therapies .

Q & A

Q. How can researchers optimize the synthesis of 6-azabicyclo(3.2.1)octane derivatives to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic experimental design. Utilize Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example:

- Apply Box-Behnken or central composite designs to reduce the number of trials while maximizing data output .

- Integrate quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediate stability, guiding experimental condition selection .

- Validate purity using HPLC with a C18 column (methanol/water gradient) and confirm structure via 1H/13C NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .

Q. What analytical techniques are most reliable for characterizing the hydrochloride salt form of this compound?

Methodological Answer: Combine orthogonal techniques to resolve structural ambiguities:

- X-ray crystallography : Determine absolute configuration and salt formation (Cl⁻ counterion interactions) .

- FT-IR spectroscopy : Identify hydroxyl (m-hydroxyphenyl, ~3200 cm⁻¹) and amine hydrochloride (~2500 cm⁻¹ broad band) functional groups .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of cyclopropane methyl group) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a stability study using accelerated degradation protocols :

- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C/75% RH for 14 days .

- Monitor degradation products via UPLC-PDA and correlate with computational predictions of hydrolytic cleavage sites (e.g., bicyclic ring strain) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., opioid receptors)?

Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations :

- Use AutoDock Vina to predict binding poses against μ-opioid receptor homology models (PDB: 4DKL).

- Perform 200-ns MD simulations in explicit lipid bilayers to assess conformational stability of the m-hydroxyphenyl moiety in the binding pocket .

- Validate with radioligand displacement assays (e.g., [³H]DAMGO) to correlate computational binding energies (ΔG) with experimental IC50 values .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound’s stereochemistry?

Methodological Answer: Address discrepancies through multivariate analysis :

- Reconcile NMR coupling constants (e.g., J values for bicyclic protons) with DFT-calculated dihedral angles .

- Apply residual dipolar coupling (RDC) in aligned media to refine stereochemical assignments .

- Cross-validate using vibrational circular dichroism (VCD) to detect subtle conformational differences .

Q. What methodologies are recommended for studying the compound’s membrane permeability and efflux transporter interactions?

Methodological Answer: Use Caco-2 cell monolayers and P-glycoprotein (P-gp) inhibition assays :

Q. How can researchers design a scalable purification process for this hydrochloride salt?

Methodological Answer: Optimize countercurrent chromatography (CCC) or membrane-based separation :

- Screen solvent systems (e.g., hexane/ethyl acetate/methanol/water) for partition coefficient (K) >2.

- For membrane methods, test nanofiltration membranes (MWCO 300–500 Da) to retain the compound while removing smaller impurities .

Data Analysis and Contradiction Management

Q. How should researchers approach conflicting bioactivity data across different assay formats (e.g., cell-based vs. cell-free)?

Methodological Answer: Conduct assay cross-validation :

Q. What statistical tools are essential for analyzing dose-response relationships in preclinical studies?

Methodological Answer: Apply nonlinear regression models :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.